molecular formula C9H18N2 B13951096 6-Isopropyl-1,6-diazaspiro[3.4]octane

6-Isopropyl-1,6-diazaspiro[3.4]octane

Cat. No.: B13951096
M. Wt: 154.25 g/mol
InChI Key: RUJUFOXILFZYIA-UHFFFAOYSA-N
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Description

6-Isopropyl-1,6-diazaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research. The compound consists of a spiro-connected diazaspiro[3.4]octane core with an isopropyl group attached to one of the nitrogen atoms. This structure imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a dihalide can lead to the formation of the spirocyclic structure. The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced forms.

Scientific Research Applications

6-Isopropyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-1,6-diazaspiro[3.4]octane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

7-propan-2-yl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H18N2/c1-8(2)11-6-4-9(7-11)3-5-10-9/h8,10H,3-7H2,1-2H3

InChI Key

RUJUFOXILFZYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCN2

Origin of Product

United States

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